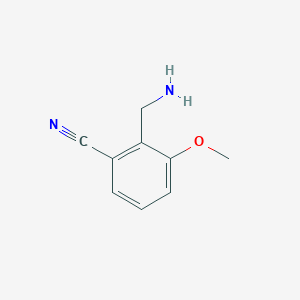
2-(Aminomethyl)-3-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H10N2O. It is a derivative of benzonitrile, featuring an aminomethyl group at the second position and a methoxy group at the third position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms the aminomethyl group on the benzene ring. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)benzonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Methoxybenzonitrile: Lacks the aminomethyl group, which limits its ability to participate in certain reactions.
2-(Aminomethyl)-4-methoxybenzonitrile: Similar structure but with the methoxy group at a different position, which can influence its chemical properties.
Uniqueness
2-(Aminomethyl)-3-methoxybenzonitrile is unique due to the specific positioning of the aminomethyl and methoxy groups on the benzene ring. This arrangement provides distinct reactivity patterns and potential biological activities, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,6,11H2,1H3 |
Clé InChI |
FMOXETVTYUQTHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1CN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


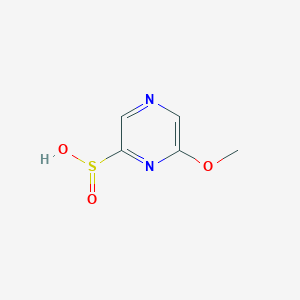

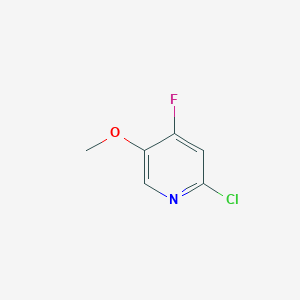
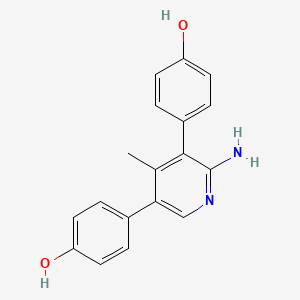
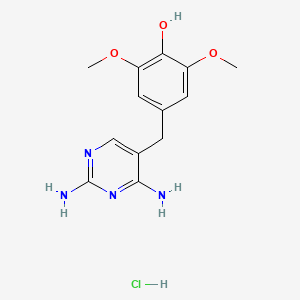
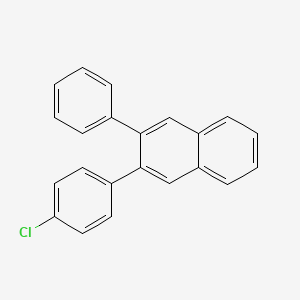
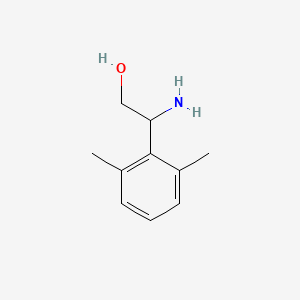
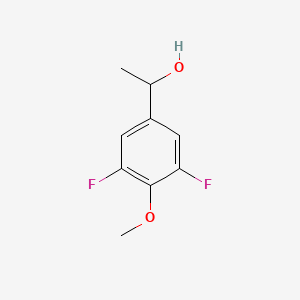
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
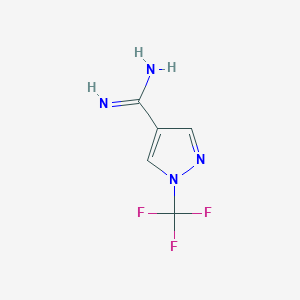
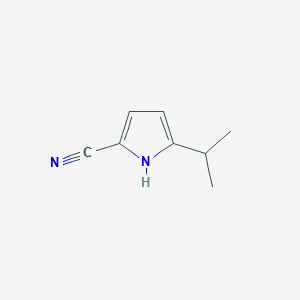

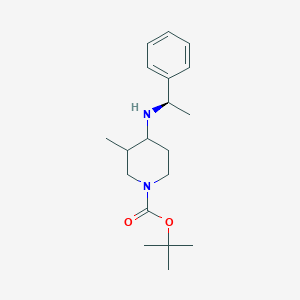
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)
